3-(Bromoacetyl)-3-methyloxolan-2-one
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Overview
Description
3-(Bromoacetyl)-3-methyloxolan-2-one: is a chemical compound that belongs to the class of oxolanes. It is characterized by the presence of a bromoacetyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromoacetyl)-3-methyloxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-acetyl-3-methyloxolan-2-one using bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromoacetyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromoacetyl)-3-methyloxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Reduction Reactions: Formation of alcohols or amines.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: 3-(Bromoacetyl)-3-methyloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate for specific enzymes, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Derivatives of this compound are explored as potential drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin ring instead of an oxolane ring.
3-(Bromoacetyl)indole: Contains an indole ring, offering different reactivity and applications.
3-(Bromoacetyl)thiophene: Contains a thiophene ring, used in different synthetic and research contexts.
Uniqueness: 3-(Bromoacetyl)-3-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
60999-29-3 |
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Molecular Formula |
C7H9BrO3 |
Molecular Weight |
221.05 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)2-3-11-6(7)10/h2-4H2,1H3 |
InChI Key |
FVQLLLNDLLENRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1=O)C(=O)CBr |
Origin of Product |
United States |
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